2-Pyridineethanamine, N-methyl-N-(2-pyridinylmethyl)-
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Overview
Description
2-Pyridineethanamine, N-methyl-N-(2-pyridinylmethyl)- is a chemical compound with the molecular formula C14H17N3. It is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
The synthesis of 2-Pyridineethanamine, N-methyl-N-(2-pyridinylmethyl)- typically involves the reaction of pyridine derivatives with methylating agents. One common method is the reaction of 2-pyridineethanamine with formaldehyde and a methylating agent under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Pyridineethanamine, N-methyl-N-(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Scientific Research Applications
2-Pyridineethanamine, N-methyl-N-(2-pyridinylmethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyridineethanamine, N-methyl-N-(2-pyridinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Pyridineethanamine, N-methyl-N-(2-pyridinylmethyl)- can be compared with similar compounds such as:
2-Pyridineethanamine: This compound lacks the N-methyl and N-(2-pyridinylmethyl) groups, resulting in different chemical and biological properties.
N-Methyl-2-pyridylethylamine: This compound has a similar structure but differs in the position of the methyl group, leading to variations in reactivity and applications.
Properties
CAS No. |
137495-65-9 |
---|---|
Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H17N3/c1-17(12-14-7-3-5-10-16-14)11-8-13-6-2-4-9-15-13/h2-7,9-10H,8,11-12H2,1H3 |
InChI Key |
ZPXPSSFYVZFPKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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